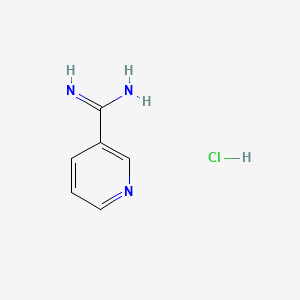

Nicotinimidamide hydrochloride

Descripción general

Descripción

Nicotinimidamide hydrochloride is a useful research compound. Its molecular formula is C6H8ClN3 and its molecular weight is 157.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64953. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Transdermal Delivery Enhancement

Nicotinamide, also known as niacinamide, has been studied for its ability to enhance transdermal drug delivery. A 2021 study by Kitaoka et al. explored the use of water-in-oil microemulsions composed of monoolein to increase the transdermal delivery efficiency of nicotinamide, overcoming its hydrophilic nature which hinders skin penetration (Kitaoka, Nguyen, & Goto, 2021).

Inhibitory Effects on Oxidative Metabolism

Research by Schenkman, Ball, & Estabrook (1967) demonstrated that nicotinamide can inhibit the oxidative metabolism of substrates in hepatic microsomal mixed-function oxidase. This inhibition varied between competitive and noncompetitive depending on the substrate (Schenkman, Ball, & Estabrook, 1967).

Dermatological Applications

Forbat, Al-Niaimi, & Ali (2017) discussed the use of nicotinamide in dermatology. Its applications include cancer prophylaxis, treatment of blistering disorders, acne vulgaris, and cosmetic indications (Forbat, Al-Niaimi, & Ali, 2017).

Role in Stem Cell Biology

A 2018 study by Meng et al. showed that nicotinamide promotes cell survival and differentiation in human pluripotent stem cells. It acts as a kinase inhibitor, affecting cellular functions like phosphorylation and actomyosin contraction (Meng et al., 2018).

Enhancing Solubility and Permeation

Nicoli et al. (2008) investigated the role of nicotinamide in enhancing the solubility and transdermal permeation of certain compounds, highlighting its hydrotropic properties (Nicoli, Zani, Bilzi, Bettini, & Santi, 2008).

Neuroprotective Properties

Zhong Chong, Lin, & Maiese (2004) discussed nicotinamide's role in offering protection against oxidative stress in neurons. It involves pathways like protein kinase B and mitochondrial membrane potential (Zhong Chong, Lin, & Maiese, 2004).

Clinical Care and Nutrition

Maiese et al. (2009) explored how nicotinamide, as a vitamin B3 derivative, impacts clinical care by modulating pathways related to cellular survival and death. It has implications in treating diseases like diabetes and aging-related disorders (Maiese, Zhong Chong, Hou, & Shang, 2009).

Radiosensitization in Cancer Therapy

Horsman et al. (1997) studied nicotinamide as a radiosensitizer in tumors and normal tissues. They focused on the significance of drug dose and timing in radiosensitization (Horsman, Siemann, Chaplin, & Overgaard, 1997).

Effects on Glucose Metabolism

Greenbaum, Kahn, & Palmer (1996) investigated the effects of nicotinamide on glucose metabolism, particularly in subjects at risk for insulin-dependent diabetes mellitus (IDDM). They found that nicotinamide administration can influence insulin sensitivity (Greenbaum, Kahn, & Palmer, 1996).

Photoprotection and Skin Cancer Prevention

Snaidr, Damian, & Halliday (2019) reviewed nicotinamide’s efficacy in photoprotection and skin cancer chemoprevention. They highlighted its ability to prevent energy crisis induced by UV radiation and enhance DNA repair (Snaidr, Damian, & Halliday, 2019).

Mecanismo De Acción

Target of Action

Nicotinimidamide hydrochloride, also known as 3-Amidinopyridine hydrochloride, primarily targets the ADP-ribosyl cyclase 2 and Exotoxin A . These targets play a crucial role in various biological processes, including cellular energy metabolism and DNA repair .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it acts as a product of ADP-ribosyl cyclase 2 and Exotoxin A . This interaction results in changes in the cellular processes regulated by these targets.

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the cellular energy metabolism, DNA repair, and regulation of transcription process . The compound is a precursor to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH .

Pharmacokinetics

It is known that nicotinamide, a related compound, is absorbed almost completely in the small intestine and stored as nad in the liver

Result of Action

The action of this compound at the molecular and cellular level results in various effects. For instance, it is involved in cellular energy metabolism, DNA repair, and regulation of transcription process . These actions can have significant impacts on cellular function and overall health.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Nicotinimidamide hydrochloride interacts with a variety of enzymes, proteins, and other biomolecules. It plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells . It also influences human DNA repair and cellular stress responses .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by altering cellular methyl metabolism and affecting the methylation of DNA and proteins, leading to changes in the cellular transcriptome and proteome .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the fundamental biochemical reactions within the cell .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways, including the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) . It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

It is likely to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are currently not well studied. It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

pyridine-3-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3.ClH/c7-6(8)5-2-1-3-9-4-5;/h1-4H,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJPBOVLAZADQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7356-60-7, 63265-42-9 | |

| Record name | 3-Pyridinecarboximidamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7356-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinamidine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007356607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7356-60-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboximidamide, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nicotinamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

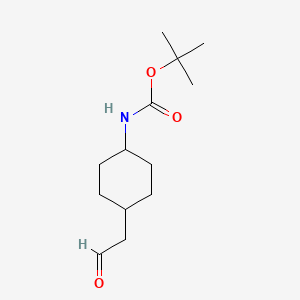

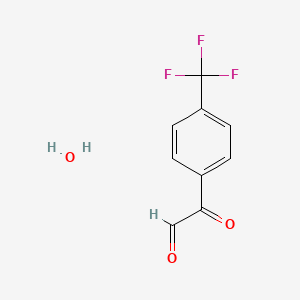

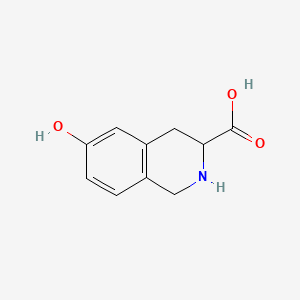

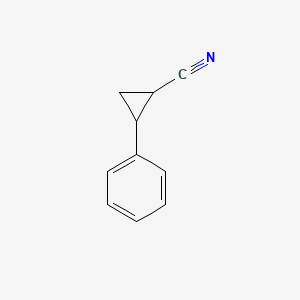

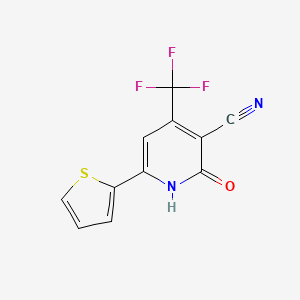

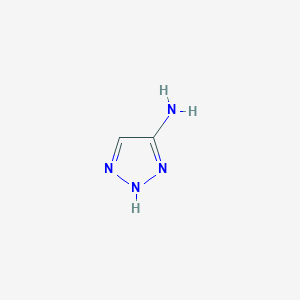

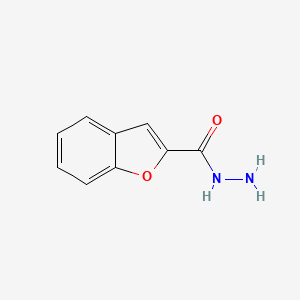

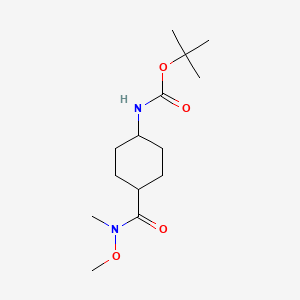

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3021809.png)

![7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3021819.png)